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molecular formula C10H10ClFN2O3 B8313717 5'-chloro-N-ethyl-4'-fluoro-2'-nitroacetanilide

5'-chloro-N-ethyl-4'-fluoro-2'-nitroacetanilide

Cat. No. B8313717
M. Wt: 260.65 g/mol
InChI Key: NCUPMHZDDAPFMC-UHFFFAOYSA-N
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Patent
US05283248

Procedure details

3'-Chloro-N-ethyl-4'-fluoroacetanilide (101 g, 0.468 mmol) is dissolved in conc. sulfuric acid (300 ml). A solution of potassium nitrate (57 g, 0.564 mol) in conc. sulfuric acid (220 ml) is added dropwise thereto at 5°. The solution obtained is stirred overnight, then poured on to ice/water and extracted with ethyl acetate (2×200 ml). The organic phase is washed in succession with water (200 ml), saturated sodium bicarbonate solution (100 ml) and saturated sodium chloride solution (100 ml). The organic phase is treated with active charcoal, filtered and dried over magnesium sulfate. The solvent is distilled off and the residue is recrystallized from ether/n-hexane. There are obtained 74.8 g (61%) of 5'-chloro-N-ethyl-4'-fluoro-2'-nitroacetanilide with a m.p. of 68°.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[F:14])[N:5]([CH2:9][CH3:10])[C:6](=[O:8])[CH3:7].[N+:15]([O-])([O-:17])=[O:16].[K+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:13]([F:14])=[CH:12][C:11]([N+:15]([O-:17])=[O:16])=[C:4]([CH:3]=1)[N:5]([CH2:9][CH3:10])[C:6](=[O:8])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
101 g
Type
reactant
Smiles
ClC=1C=C(N(C(C)=O)CC)C=CC1F
Name
Quantity
300 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
57 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
220 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5°
CUSTOM
Type
CUSTOM
Details
The solution obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 ml)
WASH
Type
WASH
Details
The organic phase is washed in succession with water (200 ml), saturated sodium bicarbonate solution (100 ml) and saturated sodium chloride solution (100 ml)
ADDITION
Type
ADDITION
Details
The organic phase is treated with active charcoal
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ether/n-hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=CC(=C(N(C(C)=O)CC)C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 74.8 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61319.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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